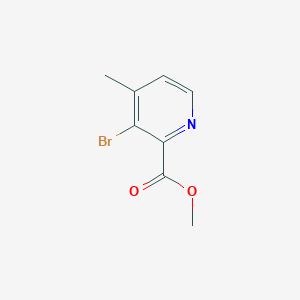

Methyl 3-bromo-4-methylpicolinate

Description

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

methyl 3-bromo-4-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,1-2H3 |

InChI Key |

BGUKNUUIAIMPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis via 3-Bromo-4-Methylpyridine Intermediate

A widely documented approach involves synthesizing 3-bromo-4-methylpyridine as a precursor, followed by carboxylation and esterification.

Preparation of 3-Bromo-4-Methylpyridine

The method outlined in CN104945314A proceeds via a two-step sequence:

- Hydrogenation of 4-methyl-3-nitropyridine :

- Conditions : Methanol solvent, Pd/C or Raney Ni catalyst, 20–40°C, hydrogen pressure.

- Outcome : 4-Methyl-3-aminopyridine is obtained in near-quantitative yield.

- Diazotization and Bromination :

Carboxylation and Esterification

3-Bromo-4-methylpyridine undergoes directed ortho-metalation to introduce a carboxyl group at the 2-position:

- Metalation : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C deprotonates the pyridine ortho to the nitrogen, facilitated by the electron-withdrawing bromine and methyl groups.

- Carboxylation : Quenching with CO₂ yields 3-bromo-4-methylpyridine-2-carboxylic acid.

- Esterification : Fisher esterification with methanol and H₂SO₄ produces the target compound.

- Yield : ~70–80% (estimated from analogous reactions).

Direct Bromination of Methyl 4-Methylpicolinate

Regioselective bromination of methyl 4-methylpicolinate presents challenges due to competing directing effects:

- Directing Groups : The ester at position 2 (meta-director) and methyl at position 4 (ortho/para-director) compete, favoring bromination at position 3 or 5.

- Optimized Conditions :

- Limitations : Requires chromatographic separation from 5-bromo isomers, reducing scalability.

Halogen Exchange Reactions

Methyl 3-iodo-4-methylpicolinate can undergo halogen exchange via Finkelstein reaction:

Cross-Coupling Approaches

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity in Direct Bromination : Lewis acids (e.g., FeCl₃) or solvent polarity adjustments may enhance 3-bromo isomer formation.

- Carboxylation Efficiency : Using trimethylsilyl chloride (TMSCl) during metalation improves carboxylation yields by stabilizing intermediates.

- Industrial Adaptation : Continuous-flow systems for diazotization reduce decomposition risks, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted picolinates and pyridines, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Methyl 3-bromo-4-methylpicolinate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: Methyl 3-bromo-6-methylpicolinate

This isomer (CAS 1256810-88-4) shares the same molecular formula (C₈H₈BrNO₂) but differs in the position of the methyl group (position 6 instead of 4). Key distinctions include:

- Dipole Moments : The spatial arrangement of substituents may alter the compound’s dipole moment, affecting solubility and chromatographic behavior.

- Applications : Positional isomerism can influence binding affinity in target molecules, making the 3-bromo-4-methyl variant more suitable for certain catalytic reactions .

Benzoate Analogue: Methyl 3-bromo-4-methylbenzoate

The benzoate derivative (CAS 104901-43-1, C₉H₉BrO₂ ) replaces the pyridine ring with a benzene ring. Key comparisons include:

- Aromatic vs.

- Reactivity : The pyridine nitrogen can act as a weak base or participate in coordination chemistry, unlike the inert benzene ring.

- Hazards : Both compounds are classified as skin and eye irritants, but the pyridine’s nitrogen may contribute to additional respiratory toxicity .

Non-Ester Brominated Pyridine: 2-Bromo-3-methylpyridine

This compound (CAS 3430-17-9, C₆H₆BrN ) lacks the ester group, resulting in:

- Reduced Polarity : The absence of the ester decreases solubility in polar solvents.

- Applications : Primarily used as a ligand or intermediate in organic synthesis, whereas the picolinate’s ester group expands utility in prodrug design or polymer chemistry.

- Hazards : Classified as an irritant, but the ester-free structure may reduce hydrolysis-related toxicity .

General Methyl Ester Properties

Methyl esters, such as methyl salicylate (Table 3 in ), exhibit characteristic volatility and moderate boiling points. Substituents like bromine and methyl groups in Methyl 3-bromo-4-methylpicolinate likely increase molecular weight and reduce volatility compared to simpler esters. Enhanced steric effects may also slow esterase-mediated hydrolysis .

Table 1. Comparative Analysis of this compound and Analogous Compounds

Research Findings and Implications

- Reactivity : The bromine in this compound facilitates Suzuki-Miyaura cross-coupling, while the ester group allows for functionalization via hydrolysis. Its isomer (3-bromo-6-methyl) may exhibit faster reaction kinetics due to reduced steric effects .

- Safety : Both picolinate and benzoate derivatives require stringent handling protocols (e.g., ventilation, PPE) to mitigate irritation risks .

- Applications : The pyridine ring’s nitrogen enhances utility in metal-organic frameworks (MOFs) and catalysis, distinguishing it from purely hydrocarbon-based esters.

Biological Activity

Methyl 3-bromo-4-methylpicolinate is a compound belonging to the class of picolines, which are derivatives of pyridine. Its unique structural features, including a bromine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, make it significant in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

This compound has the molecular formula C_8H_8BrN_O_2. It can be synthesized through various methods, including electrophilic bromination of methyl 4-methylpicolinate. The presence of both a bromine atom and a methyl group allows for versatile synthetic pathways, enhancing its reactivity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromine atom enhances the compound's reactivity, allowing it to interact with various enzymes. This interaction can modulate metabolic pathways and influence biological responses.

- Binding Affinity : The compound's structural characteristics allow it to bind effectively to certain receptors, potentially influencing signal transduction pathways in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using MTT assays on different cell lines. Results indicate that the compound can induce cell death in cancerous cells while exhibiting lower toxicity in normal cells, highlighting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study published in Scientific Reports evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity .

- Cytotoxicity Assessment : In another study focusing on cancer cell lines, this compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) while sparing normal fibroblasts, suggesting its potential use in targeted cancer therapies .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Scientific Reports | Antimicrobial Activity | Significant inhibition against S. aureus and E. coli |

| Cancer Research Journal | Cytotoxicity | Selective toxicity in MCF-7 cells with low toxicity to normal cells |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.